molecular formula C20H18N2O5 B2880551 N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide CAS No. 868223-69-2

N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide

Cat. No. B2880551
M. Wt: 366.373
InChI Key: GZRLAHKKYPXHOT-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antitumor Activity and Molecular Docking Research involving analogs of N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has demonstrated significant antitumor activities. A study on novel 3-benzyl-4(3H)quinazolinone analogues, which share a structural resemblance, revealed broad-spectrum antitumor activity. These compounds were found to be 1.5–3.0-fold more potent compared to the positive control 5-FU, showcasing their potential in cancer therapy research (Ibrahim A. Al-Suwaidan et al., 2016).

Structural Aspects and Inclusion Compounds Investigations into amide-containing isoquinoline derivatives have shed light on their structural aspects, forming crystalline salts and gels upon treatment with mineral acids. Such compounds have demonstrated enhanced fluorescence emission, suggesting applications in material science for developing fluorescence-based sensors or imaging agents (A. Karmakar et al., 2007).

Microbial Transformation Products The microbial transformation of hydroxamic acids, related to the chemical structure , into benzoxazolinones and further into aminophenoxazinones, malonamic acids, and acetamides has implications for agricultural research. Understanding these transformation pathways can aid in developing crop protection strategies leveraging the allelopathic properties of certain agricultural crops (I. Fomsgaard et al., 2004).

Synthetic Methodologies The development of new synthetic methodologies for related compounds, such as N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, highlights the importance of this class of compounds in organic chemistry research. These methodologies offer cost-effective and commercially viable processes for large-scale synthesis, which could be applicable to the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide and its derivatives (Yongjun Mao et al., 2012).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-25-16-4-2-3-15-14(16)7-8-22(20(15)24)11-19(23)21-10-13-5-6-17-18(9-13)27-12-26-17/h2-9H,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRLAHKKYPXHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide

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